6-Bromo-2-methoxynicotinic acid

Overview

Description

Molecular Structure Analysis

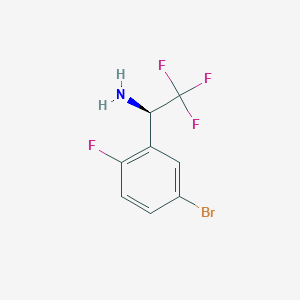

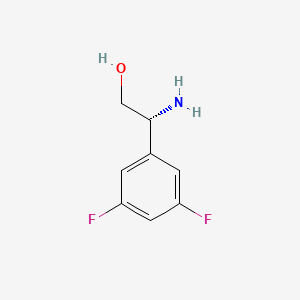

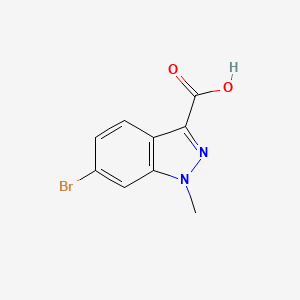

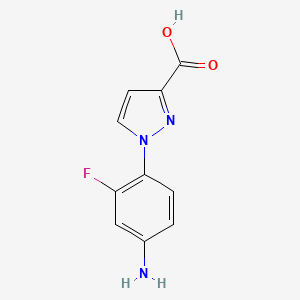

The molecular formula of 6-Bromo-2-methoxynicotinic acid is C7H6BrNO3 . This indicates that the compound contains seven carbon atoms, six hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms .Physical And Chemical Properties Analysis

The molecular weight of 6-Bromo-2-methoxynicotinic acid is 232.03 . It is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Drug Development

6-Bromo-2-methoxynicotinic acid: is a valuable intermediate in pharmaceutical research. Its structure is conducive to creating novel compounds with potential therapeutic effects. It’s particularly useful in synthesizing molecules that target neurological pathways, given its similarity to nicotinic acid, a compound that influences nicotinic acetylcholine receptors .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its bromine atom is a reactive site for various coupling reactions, such as Suzuki coupling, which is pivotal in constructing complex organic molecules. The methoxy group also offers options for further functionalization.

Material Science

In material science, 6-Bromo-2-methoxynicotinic acid can be used to develop new polymeric materials. Its ability to act as a monomer or a cross-linking agent can lead to materials with unique electrical or mechanical properties, potentially useful in electronics or as biomaterials.

Analytical Chemistry

The compound’s distinct spectroscopic properties make it useful in analytical chemistry. It can serve as a standard or a reagent in chromatographic methods and mass spectrometry, aiding in the identification and quantification of complex mixtures .

Biochemistry

In biochemistry, 6-Bromo-2-methoxynicotinic acid could be used to study enzyme-substrate interactions, especially those involving dehalogenases or methoxy group removal. It can help in understanding metabolic pathways and designing inhibitors or activators of specific enzymes .

Environmental Science

This compound can be studied for its environmental impact, particularly its biodegradability and potential to form byproducts during industrial processes. Understanding its behavior in the environment is crucial for developing sustainable chemical practices .

Pharmacology

Pharmacologically, 6-Bromo-2-methoxynicotinic acid can be explored for its pharmacokinetics and dynamics. It may serve as a precursor for drug candidates, and its interactions with biological membranes and proteins are of significant interest .

Chemical Engineering

In chemical engineering, the compound’s properties are important for process design and optimization. Its thermal stability and reactivity inform the conditions needed for large-scale synthesis and handling, ensuring safety and efficiency .

Safety and Hazards

The safety information available indicates that 6-Bromo-2-methoxynicotinic acid may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray (P261), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name |

6-bromo-2-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPQUJFCCCPCAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745148 | |

| Record name | 6-Bromo-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-methoxynicotinic acid | |

CAS RN |

1060806-62-3 | |

| Record name | 6-Bromo-2-methoxy-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060806-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol](/img/structure/B1376811.png)

![1-[3-(6-Bromopyridin-2-yl)piperidin-1-yl]ethanone](/img/structure/B1376818.png)